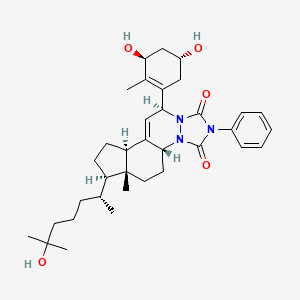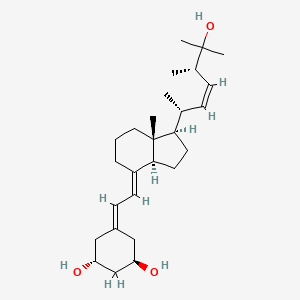![molecular formula C8[13C]H4Cl2N5D3 B602489 Lamotrigine-13C3,d3 CAS No. 1246815-13-3](/img/structure/B602489.png)
Lamotrigine-13C3,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lamotrigine-13C3,d3 (also known as LTG-13C3,d3 or BW430C-13C3,d3) is the 13C-labeled version of Lamotrigine . It is a potent and orally active anticonvulsant or antiepileptic agent . Lamotrigine selectively blocks voltage-gated Na+ channels, stabilizing presynaptic neuronal membranes and inhibiting glutamate release . It can be used for the research of epilepsy, focal seizure, and other related conditions .
Molecular Structure Analysis
The molecular formula of Lamotrigine-13C3,d3 is C6(13C3)H4D3Cl2N5 . This indicates that three of the carbon atoms in the molecule are the isotope 13C, and three of the hydrogen atoms are the isotope D (deuterium). The molecular weight is 262.09 .Wissenschaftliche Forschungsanwendungen
Therapeutic Drug Monitoring and Clinical Studies : A study developed and validated a new method for quantifying Lamotrigine in human plasma using Lamotrigine-13C3, d3 as an internal standard. This method is suitable for application in clinical studies and therapeutic monitoring of Lamotrigine (Namdev et al., 2018).
Synthesis of Stable Isotopically Labelled (SIL) Versions of Lamotrigine : Another study described the synthesis of stable isotopically labelled versions of Lamotrigine and its N-methylated metabolite, using routes that involved [M+5] labelled [13C, 15N4]-aminoguanidine (Manning et al., 2002).
Quantification in Pharmacokinetic Study : A liquid chromatography tandem mass spectrometry method was developed for quantifying Lamotrigine in human plasma, employing Lamotrigine-13C3, d3 as an internal standard. This method was applied to evaluate pharmacokinetic and bioequivalence parameters after oral administration of Lamotrigine tablets (Ghatol et al., 2012).
Use in Antiepileptogenic Research : Lamotrigine is used in antiepileptogenic research, and its effects have been studied in various models, including chemical kindling models with pentylenetetrazole. The study aimed to examine whether Lamotrigine could prevent the development of seizures in such models (Chen et al., 2017).
Wirkmechanismus
Lamotrigine-13C3,d3, like Lamotrigine, selectively blocks voltage-gated Na+ channels . This action stabilizes presynaptic neuronal membranes and inhibits the release of glutamate . Glutamate is a neurotransmitter that nerves use to send messages to other cells, and it’s believed to play a role in causing seizures and in bipolar disorder .
Safety and Hazards
According to a safety data sheet, Lamotrigine-13C3,d3 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity when ingested . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, storing it locked up, and disposing of it at an approved waste disposal plant .
Eigenschaften
IUPAC Name |
6-(2,3-dichloro-4,5,6-trideuteriophenyl)-(3,5,6-13C3)1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16)/i1D,2D,3D,7+1,8+1,9+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRQGJRPPTADH-MKOZQUTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)[13C]2=[13C](N=[13C](N=N2)N)N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849636 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246815-13-3 |
Source


|
| Record name | 6-[2,3-Dichloro(~2~H_3_)phenyl](~13~C_3_)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)







